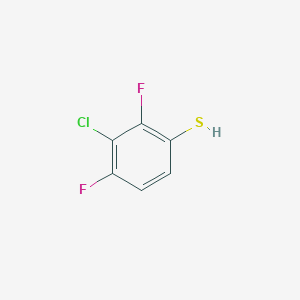

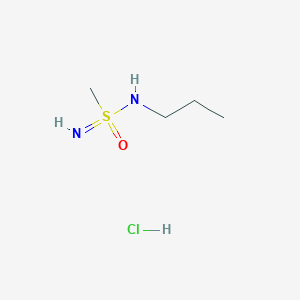

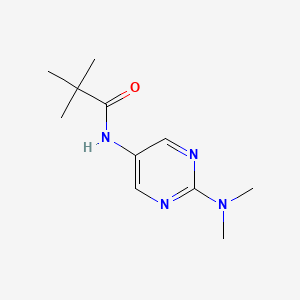

N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride” are not available, propylamine, a simple primary amine, is commercially produced by the alkylation of ammonia with propanol. This reaction happens in the presence of a solid catalyst under high pressure and temperature .Applications De Recherche Scientifique

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes. These membranes show increased water flux due to improved surface hydrophilicity, which is enhanced by the presence of sulfonated monomers without compromising dye rejection. This development is crucial for the treatment of dye solutions, demonstrating the importance of sulfonated compounds in improving membrane technologies for environmental applications (Liu et al., 2012).

Hydrophobic Modification of Polymers

Hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures have been synthesized. These modifications employ a zwitterionic amine, showcasing the versatile applications of amines in producing materials with antifouling properties and hemocompatibility (Woodfield et al., 2014).

Enhanced Blood Compatibility of Polysulfone Membranes

Surface chemical reactions have been used to modify polysulfone (PSf) membranes to improve their hydrophilicity and blood compatibility. This modification involves introducing various functional groups, including amine groups, onto the PSf membrane surfaces. The enhanced properties make these modified membranes suitable for biomedical applications (Xiang et al., 2014).

Development of Antiarrhythmic Agents

Research into (4-methanesulfonamidophenoxy)propanolamines has led to the identification of compounds with potential as class III antiarrhythmic agents. These compounds demonstrate the ability to block potassium channels, which is crucial for the management of cardiac arrhythmias (Connors et al., 1991).

Direct N-Monomethylation of Aromatic Primary Amines

A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed. This synthesis approach is notable for its low catalyst loading and broad substrate scope, demonstrating the utility of sulfonamide compounds in organic synthesis (Li et al., 2012).

Propriétés

IUPAC Name |

N-(methylsulfonimidoyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2OS.ClH/c1-3-4-6-8(2,5)7;/h3-4H2,1-2H3,(H2,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBNSNJJAJQNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

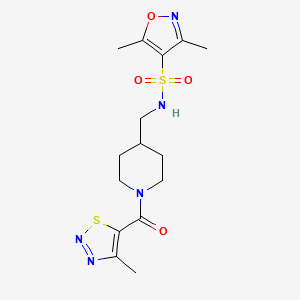

![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2642685.png)

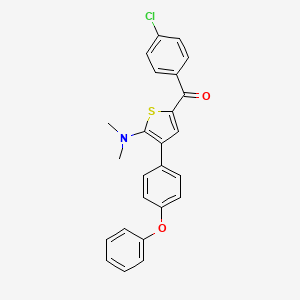

![4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2642686.png)

acetate](/img/structure/B2642691.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2642698.png)

![3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2642699.png)